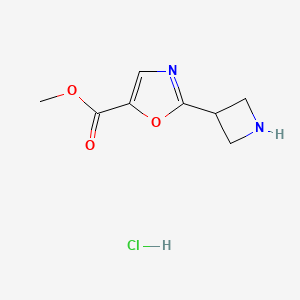
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride is a synthetic organic compound with a unique structure that combines an azetidine ring with an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols, under acidic or basic conditions.
Construction of the Oxazole Ring: The oxazole ring is often formed via cyclization reactions involving α-haloketones and amides or nitriles.
Coupling of the Rings: The azetidine and oxazole rings are then coupled through a series of condensation reactions, often involving esterification and subsequent cyclization.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce more saturated heterocycles. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
科学研究应用
Chemistry
In chemistry, Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism of action of Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.
相似化合物的比较
Similar Compounds
- Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride
- Methyl 2-(azetidin-3-yl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride
Uniqueness
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride is unique due to its specific combination of an azetidine ring and an oxazole ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties. The presence of both rings in a single molecule allows for a diverse range of chemical reactions and potential biological activities, making it a versatile compound in scientific research.
属性
分子式 |
C8H11ClN2O3 |
|---|---|
分子量 |
218.64 g/mol |
IUPAC 名称 |
methyl 2-(azetidin-3-yl)-1,3-oxazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-12-8(11)6-4-10-7(13-6)5-2-9-3-5;/h4-5,9H,2-3H2,1H3;1H |
InChI 键 |
WMUZVPJAXZXADM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(O1)C2CNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


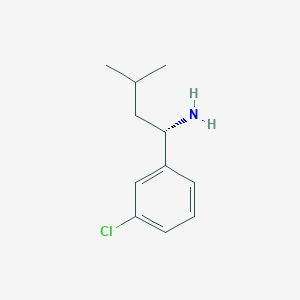
![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)

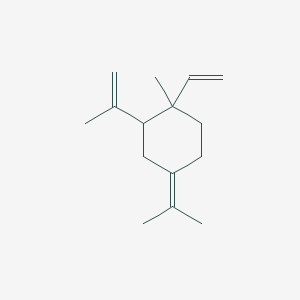
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)

![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)

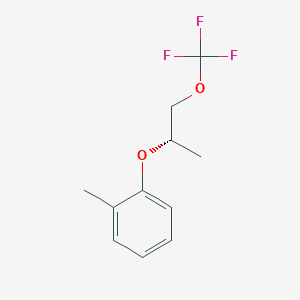
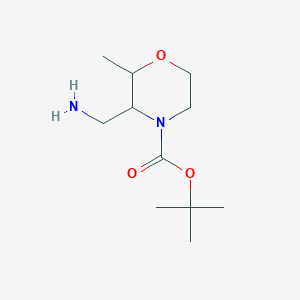
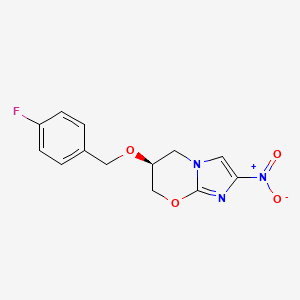


![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)
